molecular formula C17H19Cl2NO B1389354 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline CAS No. 1040682-35-6

2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline

Cat. No.: B1389354
CAS No.: 1040682-35-6
M. Wt: 324.2 g/mol
InChI Key: MUDVXHJBTZFURC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline typically involves the reaction of 2,3-dichloroaniline with 2-(2,6-dimethylphenoxy)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: A simpler analog with similar reactivity but lacking the phenoxypropyl group.

    2,6-Dimethylphenoxypropylamine: Similar structure but without the dichloroaniline moiety.

Uniqueness

2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline is unique due to the combination of its dichloroaniline and dimethylphenoxypropyl groups, which confer specific chemical and biological properties. This makes it particularly useful in specialized research applications where such properties are desired .

Properties

IUPAC Name

2,3-dichloro-N-[2-(2,6-dimethylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c1-11-6-4-7-12(2)17(11)21-13(3)10-20-15-9-5-8-14(18)16(15)19/h4-9,13,20H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDVXHJBTZFURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)CNC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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